molecular formula C16H13F3N2O2 B2864844 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one CAS No. 1246041-20-2

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one

Cat. No.: B2864844
CAS No.: 1246041-20-2
M. Wt: 322.287
InChI Key: SSPLHBMUYGJYBI-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indolin-2-one core, an amino group at the 3-position, and a 4-(trifluoromethoxy)benzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one typically involves the following steps:

    Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under acidic conditions.

    Introduction of the Amino Group: The amino group at the 3-position can be introduced via a reduction reaction, often using a reducing agent like lithium aluminum hydride.

    Attachment of the 4-(trifluoromethoxy)benzyl Group: The final step involves the alkylation of the nitrogen atom with 4-(trifluoromethoxy)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The indolin-2-one core can be reduced to form indoline derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of various substituted indolin-2-one derivatives.

Scientific Research Applications

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-benzylindolin-2-one: Lacks the trifluoromethoxy group, which may result in different biological activities.

    3-Amino-1-(4-methoxybenzyl)indolin-2-one: Contains a methoxy group instead of a trifluoromethoxy group, which can affect its chemical reactivity and biological properties.

Uniqueness

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-amino-1-[[4-(trifluoromethoxy)phenyl]methyl]-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)23-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)14(20)15(21)22/h1-8,14H,9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPLHBMUYGJYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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